1,3-dihydroxy-12H-benzo[b]xanthen-12-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydroxybenzo[b]xanthen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-11-7-13(19)16-15(8-11)21-14-6-10-4-2-1-3-9(10)5-12(14)17(16)20/h1-8,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAPVEXKCXYFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(C=C(C=C4O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Natural Occurrence of 1,3 Dihydroxy 12h Benzo B Xanthen 12 One
Acetate (B1210297) and Shikimate Pathway Contributions
In higher plants, the biosynthesis of the xanthone (B1684191) scaffold is a classic example of a mixed biosynthetic origin. nih.govnih.gov The A-ring of the xanthone structure is typically derived from the head-to-tail condensation of acetate units via the polyketide pathway. acs.org The B-ring, on the other hand, originates from the shikimate pathway, which provides aromatic amino acid precursors. nih.govresearchgate.net
The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) to eventually form chorismic acid. researchgate.net Chorismic acid is a critical branch-point metabolite that leads to the formation of aromatic amino acids like phenylalanine and tyrosine, as well as other aromatic compounds. researchgate.net
Proposed Biosynthetic Routes to 1,3-Dihydroxy-12H-benzo[b]xanthen-12-one
The biosynthesis of this compound in plants is proposed to proceed through the formation of a benzophenone (B1666685) intermediate. nih.gov This intermediate is formed by the condensation of a shikimate-derived aromatic carboxylic acid with acetate-derived units. Specifically, a benzoyl-CoA derivative (from the shikimate pathway) would serve as a starter unit for a polyketide synthase (PKS) enzyme, which catalyzes the sequential addition of malonyl-CoA extender units (from the acetate pathway). acs.org
The likely key intermediate in the formation of many xanthones is 2,3',4,6-tetrahydroxybenzophenone. nih.govnih.govrsc.org This intermediate undergoes an intramolecular oxidative cyclization to form the central pyrone ring of the xanthone core. Subsequent tailoring reactions, such as hydroxylation, methylation, and glycosylation, would then lead to the vast diversity of naturally occurring xanthones. For this compound, a further annulation with another C6-C2 unit, also likely of polyketide origin, would be required to form the benzo[b]xanthene skeleton.
In contrast, the biosynthesis in fungi is thought to proceed exclusively through the polyketide pathway, where the entire carbon skeleton is assembled from acetate and malonate units. nih.govrsc.org
Synthetic Methodologies and Strategies for 1,3 Dihydroxy 12h Benzo B Xanthen 12 One and Its Analogues
Classical Organic Synthesis Approaches
Traditional synthetic routes to benzo[b]xanthen-12-ones have laid the groundwork for the construction of this heterocyclic system. These methods often involve condensation and cyclization reactions as key steps to assemble the core skeleton.
Condensation reactions are a cornerstone in the synthesis of xanthene derivatives. A prevalent method involves the acid-catalyzed condensation of a suitable phenol (B47542) or naphthol derivative with a carbonyl compound. For the synthesis of benzo[b]xanthen-12-one analogues, this typically involves the reaction of a 2-hydroxynaphthalene derivative with a salicylaldehyde (B1680747) or a related precursor.
One of the classical approaches is the Pechmann condensation, which, although primarily used for coumarin (B35378) synthesis, can be adapted for xanthene formation under specific conditions. A more direct and widely used method is the condensation of o-phenylenediamines with ketones, which has been shown to be effective for the synthesis of 1,5-benzodiazepines and can be conceptually extended to the synthesis of related heterocyclic systems. nih.govnih.gov For instance, the condensation of o-phenylenediamine (B120857) (OPDA) with ketones in the presence of a catalyst like H-MCM-22 proceeds efficiently at room temperature to yield 1,5-benzodiazepines. nih.govnih.gov
Another relevant condensation strategy involves the reaction of 2-aminothiophenols with carbonyl compounds to afford 2-substituted benzothiazoles. beilstein-journals.org This highlights the utility of condensation reactions in building fused heterocyclic systems. The synthesis of 1,5-benzodiazepine derivatives has also been achieved through the condensation of o-phenylenediamines and ketones, showcasing the versatility of this approach. nih.gov
The following table summarizes representative condensation reactions for the synthesis of related heterocyclic cores:
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| o-phenylenediamine, Acetone | H-MCM-22, Acetonitrile, RT | 2,4-dimethyl-3H-1,5-benzodiazepine | 87% | nih.gov |
| o-phenylenediamine, Cyclohexanone | H-MCM-22, Acetonitrile, RT | Spiro[cyclohexane-1,2'-[3H-1,5]benzodiazepine] | 92% | nih.gov |
| 2-Aminothiophenol, various Benzaldehydes | Na2S2O4, Water-Ethanol, Reflux | 2-Arylbenzothiazoles | 51-82% | beilstein-journals.org |
Cyclization reactions are critical for the final assembly of the benzo[b]xanthen-12-one framework. These reactions often follow an initial condensation or coupling step and can be promoted by various reagents and conditions. Annulation, the formation of a new ring onto an existing one, is a key strategy in this context.
A notable example is the gold(I)-catalyzed Michael addition followed by a 6-endo-trig cyclization and aromatization cascade. This strategy has been successfully employed for the synthesis of 12H-benzo[a]xanthen-12-ones from 1,3-diphenylprop-2-yn-1-one substrates. rsc.org Although this produces the benzo[a] isomer, the underlying principle of intramolecular cyclization is highly relevant.
Another powerful technique is the intramolecular electrophilic cyclization of 1,3-diynes, which has been used to access benzo[b]chalcogenophenes fused to selenophenes. rsc.org This method involves a double cyclization promoted by an electrophilic species generated in situ. Furthermore, a transition-metal-free approach for the synthesis of benzo[b]thiophenes from o-halovinylbenzenes involves a direct SNAr-type reaction followed by cyclization and dehydrogenation. organic-chemistry.org A similar one-pot procedure for the synthesis of benzo[b]thiophenes and selenophenes from o-halo-substituted ethynylbenzenes has also been reported. nih.gov
The synthesis of 3,6-dihydroxyxanthone, a related structure, has been achieved through a sodium acetate-catalyzed annulation of 2,2',4,4'-tetrahydroxy-benzophenone under microwave irradiation, demonstrating a modern approach to a classical cyclization strategy. sc.edu
The table below presents examples of cyclization and annulation strategies for the formation of related fused heterocyclic systems.
| Starting Material | Reagent/Catalyst | Product | Yield | Reference |
| 1,3-Diphenylprop-2-yn-1-one derivatives | Gold(I) catalyst | 12H-Benzo[a]xanthen-12-ones | - | rsc.org |
| 1,3-Diynyl chalcogen derivatives | Dibutyl diselenide, Oxone® | Benzo[b]chalcogenophenes fused to selenophenes | 55-98% | rsc.org |
| o-Halovinylbenzenes | K2S, DMF, 140 °C | 2-Substituted benzo[b]thiophenes | High | organic-chemistry.org |
| 2,2',4,4'-Tetrahydroxy-benzophenone | Sodium acetate (B1210297), Microwave (200 °C) | 3,6-Dihydroxyxanthone | 93% | sc.edu |
Modern Synthetic Techniques
In recent years, modern synthetic methodologies have been developed to improve the efficiency, selectivity, and environmental footprint of the synthesis of benzo[b]xanthen-12-one and its analogues. These techniques include microwave-assisted synthesis, photo-oxidative cyclization, and multi-component reactions.
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. cbijournal.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those with a xanthene core.
For instance, the synthesis of 1,8-dioxo-octahydroxanthene derivatives has been efficiently achieved through the microwave-assisted condensation of aldehydes with dimedone using etidronic acid as a catalyst. cbijournal.com Similarly, a rapid and efficient microwave-assisted synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives has been reported, showcasing the broad applicability of this technology. nih.gov
The synthesis of 3,6-dihydroxyxanthone from 2,2',4,4'-tetrahydroxy-benzophenone via a microwave-assisted annulation reaction provides a direct precedent for the formation of a dihydroxy-substituted xanthenone core. sc.edu This reaction proceeds in high yield in just 30-40 minutes at 200 °C. Furthermore, a library of 3,4-dihydro-2H-benzo[b] rsc.orgsigmaaldrich.comoxazines has been synthesized via one-pot multicomponent reactions under microwave irradiation, which significantly reduced the reaction time and improved the yield and purity of the products. arkat-usa.org
The following table highlights the advantages of microwave-assisted synthesis for related heterocyclic compounds.
| Product | Reactants | Conditions | Time | Yield | Reference |
| 1,8-Dioxo-octahydroxanthenes | p-Chlorobenzaldehyde, Dimedone | Etidronic acid (10 mol%), Microwave | 2 min | 94% | cbijournal.com |
| 3,6-Dihydroxyxanthone | 2,2',4,4'-Tetrahydroxy-benzophenone | Sodium acetate, Microwave (200 °C, 150 W) | 30-40 min | 93% | sc.edu |
| 3,4-Dihydro-2H-benzo[b] rsc.orgsigmaaldrich.comoxazines | Substituted 2-aminophenols, Benzaldehydes, Phenacyl bromides | Cs2CO3, Microwave (100 °C) | 3-5 min | High | arkat-usa.org |
| 6-Acyl-1,3-benzothiazol-2(3H)-one derivatives | - | Microwave irradiation | Shorter | - | nih.gov |
Photochemical reactions offer a unique and powerful method for the formation of complex cyclic systems under mild conditions. Photo-oxidative cyclization, in particular, has been utilized for the synthesis of phenanthrenes and related polycyclic aromatic compounds, a reaction often referred to as the Mallory reaction. nih.gov This strategy can be applied to the synthesis of the benzo[b]xanthen-12-one core.
The photochemical oxidation of certain coumarin derivatives has been shown to yield heterocyclic products. researchgate.net For example, the irradiation of 3,4-diarylcoumarins can lead to photooxidative cyclization. researchgate.net A specific example is the photochemical oxidation of 7-methoxy-3-phenyl-2-[(E)-2-(thiophen-2-yl)ethenyl]-4H-chromen-4-one in the presence of iodine to afford 9-methoxy-5-thiophenyl-12H-benzo[a]xanthene. researchgate.net While this leads to the benzo[a] isomer, it demonstrates the feasibility of using light-induced cyclization to construct the xanthene skeleton.
The direct oxidative cyclization of 1,5-dienes is another valuable synthetic method for the diastereoselective preparation of substituted tetrahydrofurans, which shares mechanistic similarities with the cyclization to form xanthenes. researchgate.net
| Starting Material | Conditions | Product | Reference |
| 3,4-Diarylcoumarins | UV light, Iodine | Fused heterocycles | researchgate.net |
| 7-Methoxy-3-phenyl-2-[(E)-2-(thiophen-2-yl)ethenyl]-4H-chromen-4-one | UV light, Iodine, Methanol | 9-Methoxy-5-thiophenyl-12H-benzo[a]xanthene | researchgate.net |
| Stilbenes | UV light, Iodine (catalyst) | Phenanthrenes | nih.gov |
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity. mdpi.com Several MCRs have been developed for the synthesis of xanthene and benzoxanthene derivatives.
A prominent example is the one-pot condensation of cyclic diketones (like dimedone), aldehydes, and naphthols to produce benzo[a]xanthenone derivatives. mdpi.com This reaction has been successfully carried out under solvent-free conditions using a heterogeneous catalyst, 1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15. mdpi.com This approach is environmentally benign and provides good to excellent yields of the desired products.
The synthesis of benzo[b]xanthene-triones has been achieved via three- or pseudo-five-component reactions using a magnetically recyclable nanocatalyst. nih.gov Another MCR involves the synthesis of pyrrole-fused dibenzoxazepine (B10770217) derivatives through an isocyanide-based multicomponent reaction of isocyanides, gem-diactivated olefins, and cyclic imines under solvent- and catalyst-free conditions. beilstein-journals.org Furthermore, a one-pot, multicomponent, diastereoselective, and green synthesis of 3,4-dihydro-2H-benzo[b] rsc.orgsigmaaldrich.comoxazine analogues has been developed, which proceeds via in situ formation of a Schiff base followed by alkylation and intramolecular cyclization. nih.gov
The table below provides an overview of MCRs used to synthesize related heterocyclic structures.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Yields | Reference |
| One-pot condensation | Dimedone, Benzaldehyde, 2-Naphthol | DABCO/Amberlyst-15, Solvent-free | Tetrahydro-benzo[a]xanthen-11-one derivative | Good to excellent | mdpi.com |
| Three- or pseudo-five-component reaction | - | Fe3O4@SiO2/PEtOx nanocatalyst | Benzo[b]xanthene-triones | - | nih.gov |
| Isocyanide-based multicomponent reaction | Isocyanides, gem-Diactivated olefins, Cyclic imines | Solvent- and catalyst-free | Pyrrole-fused dibenzoxazepine derivatives | - | beilstein-journals.org |
| One-pot, multicomponent synthesis | Substituted 2-aminophenols, Aldehydes, Phenacyl bromides | Catalyst-free, mild conditions | 3,4-Dihydro-2H-benzo[b] rsc.orgsigmaaldrich.comoxazine analogues | 41-92% | nih.gov |
Stereoselective and Regioselective Synthesis of Benzo[b]xanthen-12-one Analogues
The precise control over the spatial arrangement of atoms (stereoselectivity) and the specific position of chemical bond formation (regioselectivity) are critical aspects in the synthesis of complex bioactive molecules like benzo[b]xanthen-12-one analogues. While specific studies on the stereoselective synthesis of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one are not extensively documented, the principles can be inferred from research on related heterocyclic systems.
Regioselectivity in the synthesis of substituted xanthenes is often dictated by the choice of catalyst and starting materials. For instance, in reactions involving multiple potential sites for annulation, the catalyst can play a crucial role in directing the outcome. A notable example, while not of a benzo[b]xanthen-12-one, is the catalyst-controlled regio- and stereoselective synthesis of diverse 12H-6,12-methanodibenzo[d,g] nih.govus.esdioxocines. In this work, the reaction of various resorcinols with 2-hydroxychalcones could be directed to form different constitutional isomers by selecting either ethylenediammonium diacetate (EDDA) or p-toluenesulfonic acid (PTSA) as the catalyst. nih.gov This demonstrates a powerful strategy where the catalyst orchestrates a cascade of Michael-type reactions and double cyclizations to yield specific regioisomers. nih.gov Such principles of catalyst-controlled regioselectivity could potentially be applied to the synthesis of specific isomers of dihydroxy-benzo[b]xanthen-12-ones from appropriately substituted precursors.
| Reactants | Catalyst | Product Type | Key Reaction Type |
|---|---|---|---|
| Resorcinols + 2-Hydroxychalcones | Ethylenediammonium diacetate (EDDA) | 1-Hydroxy-12H-6,12-methanodibenzo[d,g] nih.govus.esdioxocines | Cascade Michael-type reaction/double cyclization |
| Resorcinols + 2-Hydroxychalcones | p-Toluenesulfonic acid (PTSA) | 3-Hydroxy-12H-6,12-methanodibenzo[d,g] nih.govus.esdioxocines | Cascade Michael-type reaction/double cyclization |
Stereoselectivity , particularly the synthesis of a single enantiomer (asymmetric synthesis), is paramount when a molecule possesses chiral centers or axial chirality. For benzo[b]xanthen-12-one analogues that may exhibit such chirality, the development of asymmetric catalytic methods is a key research goal. While direct examples for the target compound are scarce, the broader field of asymmetric catalysis provides a roadmap. For instance, the asymmetric synthesis of dibenzo[b,d]azepines, which also possess a complex, fused-ring system, has been achieved with high enantioselectivity using a copper-catalyzed intramolecular reductive cyclization with a chiral ligand. us.esrsc.org This highlights the potential for using chiral transition metal catalysts to control the stereochemical outcome in the synthesis of complex heterocyclic structures. The use of chiral organocatalysts is another powerful approach for achieving stereoselectivity in the synthesis of complex molecules.
Development of Novel Catalytic Systems for Benzo[b]xanthen-12-one Synthesis
Recent advancements in organic synthesis have emphasized the development of novel, efficient, and often environmentally friendly catalytic systems for the construction of complex molecular architectures like that of benzo[b]xanthen-12-ones. These catalysts aim to improve reaction rates, increase yields, and enhance selectivity under milder conditions.
One innovative approach involves the use of dual catalysts on a single support . For example, a heterogeneous catalyst comprising tungsten hexachloride (WCl₆) and copper(II) chloride (CuCl₂) supported on graphitic carbon nitride (g-C₃N₄) has been developed for the efficient synthesis of benzoxanthenones. This system allows for rapid and high-yielding reactions under mild conditions and has the advantage of being easily recyclable.
Another area of development is the use of solid acid catalysts . Silica-supported tungstic acid has been shown to be an efficient and reusable catalyst for the ultrasound-promoted, solvent-free synthesis of biologically active benzoxanthene derivatives. This method is noted for its operational simplicity and avoidance of chromatographic purification. Similarly, bismuth(III) triflate (Bi(OTf)₃) has been employed as a green and reusable catalyst for the one-pot synthesis of novel benzo[b]xanthene derivatives.
Furthermore, simple and inexpensive catalysts like phosphorus pentoxide (P₂O₅) have been utilized for the solvent-free, one-pot synthesis of tetrahydrobenzo[a]xanthen-11-one derivatives from dimedone and various aromatic aldehydes. This method offers advantages such as clean reaction profiles, short reaction times, and high purity of the products. Molecular iodine has also been reported as an effective catalyst for the synthesis of benzo[a]xanthen-one derivatives. documentsdelivered.com
The following table summarizes some of the novel catalytic systems developed for the synthesis of benzo[b]xanthen-12-one and its analogues:
| Catalyst System | Type of Synthesis | Key Advantages | Reference |
|---|---|---|---|
| WCl₆/CuCl₂ on g-C₃N₄ | Synthesis of benzoxanthenones | Heterogeneous, recyclable, high efficiency, mild conditions | nih.gov |
| Silica-supported tungstic acid | Ultrasound-promoted synthesis of benzoxanthene derivatives | Solvent-free, operational simplicity, reusable | researchgate.net |
| Bismuth(III) triflate (Bi(OTf)₃) | One-pot synthesis of benzo[b]xanthene derivatives | Green, reusable catalyst | documentsdelivered.com |
| Phosphorus pentoxide (P₂O₅) | One-pot synthesis of tetrahydrobenzo[a]xanthen-11-one derivatives | Solvent-free, clean reaction, short reaction time | documentsdelivered.com |
| Molecular Iodine | Synthesis of benzo[a]xanthen-one derivatives | Efficient catalysis | documentsdelivered.com |
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
The ¹H NMR spectrum of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one provides detailed information about the chemical environment of each proton. In a study using a 500 MHz spectrometer with DMSO-d6 as the solvent, the spectrum showed distinct signals for all aromatic protons. shd.org.rs A highly characteristic feature is the downfield singlet observed at 12.92 ppm, which is attributed to the hydroxyl proton at position 1 (HO-1). shd.org.rs This significant downfield shift is due to strong intramolecular hydrogen bonding with the adjacent carbonyl group at position 12.
The aromatic protons on the xanthene core appear in predictable regions. The protons H-2 and H-4 on the dihydroxy-substituted ring resonate as singlets at 6.43 ppm and 6.23 ppm, respectively. shd.org.rs The remaining protons on the fused benzene (B151609) rings (H-5, H-6, H-7, H-8, H-9, and H-10) are observed between 7.58 and 8.86 ppm, with their specific multiplicities and coupling constants confirming their positions and relationships to neighboring protons. shd.org.rs
Analysis of derivatives, such as those where the hydroxyl group at position 3 is alkylated, reveals shifts in the corresponding proton signals. For instance, in 3-(bromoalkoxy)-1-hydroxy-12H-benzo[b]xanthen-12-one derivatives, the HO-1 proton remains far downfield (around 12.95 ppm in CDCl3), while the signals for H-2 and H-4 are slightly shifted. shd.org.rs New signals corresponding to the protons of the bromoalkoxy chain also appear, for example, triplet signals for the OCH₂ and CH₂Br groups. shd.org.rs
Interactive Table: ¹H NMR Data for this compound and Derivatives
| Compound Name | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
|---|---|---|---|---|
| This compound shd.org.rs | HO-1 | 12.92 | s | - |
| H-10 | 8.86 | s | - | |
| H-9 | 8.25 | d | 8.4 | |
| H-5 | 8.08 | s | - | |
| H-6 | 8.07 | d | 8.3 | |
| H-7 | 7.71 | t | 7.2 | |
| H-8 | 7.58 | t | 7.6 | |
| H-2 | 6.43 | s | - | |
| H-4 | 6.23 | s | - | |
| 3-(2-Bromoethoxy)-1-hydroxy-12H-benzo[b]xanthen-12-one shd.org.rs | HO-1 | 12.95 | s | - |
| H-10 | 8.88 | s | - | |
| H-9 | 8.08 | d | 8.2 | |
| H-2 | 6.49 | s | - | |
| H-4 | 6.37 | s | - | |
| OCH₂ | 4.42 | t | 6.1 | |
| CH₂Br | 3.71 | t | 6.0 |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, the spectrum is expected to show 17 distinct signals corresponding to each unique carbon atom.
The chemical shifts in a ¹³C NMR spectrum are highly dependent on the carbon's chemical environment.
Carbonyl Carbon (C=O): The carbon of the ketone group (C-12) is expected to resonate significantly downfield, typically in the range of 170-220 ppm, due to the deshielding effect of the double-bonded oxygen atom. libretexts.org
Aromatic Carbons (C-O): Carbons directly attached to the hydroxyl groups (C-1 and C-3) would appear in the 150-170 ppm region.
Aromatic Carbons (C=C): The remaining sp² hybridized carbons of the aromatic rings typically show signals in the 100-150 ppm range. oregonstate.eduuoi.gr The precise shifts are influenced by the electronic effects of the substituents. Quaternary carbons (those without attached protons) generally show weaker signals. oregonstate.edu
Interactive Table: Expected ¹³C NMR Chemical Shift Ranges
| Carbon Type | Expected Chemical Shift (δ ppm) |
|---|---|
| Ketone Carbonyl (C=O) | 170 - 200 |
| Aromatic Carbons (C-OH) | 150 - 170 |
| Aromatic Carbons (C=C) | 100 - 150 |
| Quaternary Aromatic Carbons | 120 - 150 (typically weak) |
For complex molecules like benzo[b]xanthen-12-one, one-dimensional NMR spectra can have overlapping signals. Two-dimensional (2D) NMR techniques are employed for unambiguous assignment of all proton and carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is instrumental in confirming the connectivity of the entire molecular structure. For instance, an HMBC experiment would show a correlation between the hydroxyl proton at position 1 and the carbonyl carbon at C-12, confirming the intramolecular hydrogen bond. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached, and often more easily assigned, protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for confirming stereochemistry and the spatial arrangement of substituents. For example, a NOESY experiment could show a correlation between H-10 and H-9, confirming their proximity on the same ring system. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the exact molecular weight and offers clues about the molecule's structure through its fragmentation pattern. For this compound (molecular formula C₁₇H₁₀O₄), the molecular weight is 278.26 g/mol .
In an electron impact mass spectrum (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 278. Due to the high stability of the extended aromatic system, this peak is expected to be strong and easily identifiable. libretexts.org
The fragmentation pattern provides structural information. Common fragmentation pathways for aromatic ketones include:
Loss of CO: A characteristic fragmentation is the loss of a carbon monoxide molecule (28 amu) from the carbonyl group, leading to a significant fragment ion at m/z 250.
Cleavage of Substituents: While the parent compound only has hydroxyl groups, derivatives with other substituents would show fragmentation corresponding to the loss of those groups.
Ring Fragmentation: The stable fused aromatic ring system is generally resistant to fragmentation, but characteristic cleavages can occur under high energy conditions.
Infrared (IR) Spectroscopy and Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display several characteristic absorption bands.
O–H Stretching: A broad and strong absorption band is expected in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (O–H) groups. The broadness of this peak is a result of hydrogen bonding.
Aromatic C–H Stretching: A sharp, medium intensity band typically appears just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range, which is characteristic of C–H stretching in aromatic rings. libretexts.orgvscht.cz
C=O Stretching: A very strong and sharp absorption corresponding to the carbonyl (ketone) group will be present. For an aromatic ketone, this peak typically appears in the 1685-1665 cm⁻¹ region. vscht.cz Conjugation with the aromatic system lowers the frequency compared to a simple aliphatic ketone.
C=C Stretching: Medium to strong intensity bands in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic rings. libretexts.orgopenstax.org
C–O Stretching: Absorptions corresponding to the C–O stretching of the phenol (B47542) groups are expected in the 1300-1200 cm⁻¹ range.
Interactive Table: Characteristic IR Absorptions for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O–H Stretch | 3400 - 3200 | Strong, Broad |
| Aromatic Ring | C–H Stretch | 3100 - 3000 | Medium, Sharp |
| Ketone (C=O) | C=O Stretch | 1685 - 1665 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Strong |
| Phenol | C–O Stretch | 1300 - 1200 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The part of the molecule responsible for absorbing UV or visible light is known as the chromophore. In this compound, the chromophore is the entire extended conjugated system of the fused aromatic rings and the carbonyl group.
This large π-electron system allows for several possible electronic transitions, primarily:
π → π* transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. They typically result in strong absorption bands in the UV region.
n → π* transitions: These are lower-energy transitions involving the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* anti-bonding orbital. These absorptions are generally weaker and occur at longer wavelengths, sometimes extending into the visible region, which can impart color to the compound.
The presence of hydroxyl groups (auxochromes) attached to the aromatic system can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima, modifying the UV-Vis spectrum compared to the unsubstituted benzo[b]xanthen-12-one core.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is an essential technique for investigating the chiroptical properties of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing valuable information about the absolute configuration and conformational preferences of enantiomers. While specific CD spectroscopic data for chiral derivatives of this compound are not available in the reviewed literature, the application of this technique to analogous complex heterocyclic systems demonstrates its utility.
For instance, studies on synthetic xanthenone derivatives have utilized CD spectroscopy to probe their interactions with biological macromolecules. In research concerning the inhibition of α-glucosidase by α-mangostin, a complex xanthenone, CD spectroscopy revealed significant changes in the secondary structure of the enzyme upon binding. The spectra indicated an increase in the α-helix and random coil content, with a concurrent decrease in β-sheet and β-turn components, elucidating the mechanism of enzymatic inhibition. semanticscholar.org This highlights how CD spectroscopy can be employed to understand the stereospecific interactions of chiral benzo[b]xanthen-12-one derivatives in biological systems.
Furthermore, the chiroptical properties of other complex aromatic structures, such as benzo nih.govhelicene derivatives, have been extensively characterized using CD spectroscopy. The enantiomers of these helical compounds exhibit clear mirror-image CD spectra, which, in conjunction with high specific optical rotations, allows for the assignment of their absolute configurations. nih.gov This approach would be directly applicable to the analysis of enantiomerically pure chiral derivatives of this compound, should they be synthesized or isolated.
The table below lists compounds for which Circular Dichroism spectroscopy has been a key analytical tool in their structural and interactive characterization.
| Compound Name | Application of CD Spectroscopy |
| α-Mangostin | Investigating changes in the secondary structure of α-glucosidase upon binding. semanticscholar.org |
| 1,16-Diaryl-substituted benzo nih.govhelicenes | Determining absolute configurations and studying chiroptical properties of enantiomers. nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state. Although a specific crystal structure for this compound has not been reported in the available literature, the crystal structures of related benzo-fused heterocyclic compounds have been successfully determined, showcasing the power of this method.
For example, the X-ray crystal structure of 10a-(3-methoxyphenyl)benzo[b]indeno[1,2-e] semanticscholar.orgresearchgate.netthiazin-11(10aH)-one, a complex heterocyclic system, was elucidated to confirm its molecular structure unequivocally. researchgate.net Similarly, the crystal structures of benzo nih.govhelicene derivatives have been determined, revealing their highly twisted helical structures and their hierarchical packing in the solid state. nih.gov These examples underscore the capability of X-ray crystallography to provide detailed structural insights that are crucial for understanding the properties and potential applications of novel compounds.
In the context of benzo-crown ethers, X-ray crystallography has been used to study their conformational features in the solid state. The crystal structure of benzo-12-crown-4, for instance, revealed the specific arrangement of the macrocyclic ring. researchgate.net Such detailed conformational analysis would be invaluable for understanding the solid-state properties of this compound and its derivatives.
The following table includes compounds whose solid-state structures have been determined by X-ray crystallography, illustrating the application of this technique to complex organic molecules.
| Compound Name | Key Findings from X-ray Crystallography |
| 10a-(3-methoxyphenyl)benzo[b]indeno[1,2-e] semanticscholar.orgresearchgate.netthiazin-11(10aH)-one | Confirmation of the molecular structure. researchgate.net |
| 1,16-Diaryl-substituted benzo nih.govhelicenes | Revealed highly helical, twisted structures and hierarchical packing architectures. nih.gov |
| Benzo-12-crown-4 | Determination of the solid-state conformation of the macrocyclic ether. researchgate.net |
| Naphtho-12-crown-4 | Elucidation of the crystal structure of a 12-membered crown ether. researchgate.net |
Chemical Reactivity and Derivatization of 1,3 Dihydroxy 12h Benzo B Xanthen 12 One
Modifications at Hydroxyl Positions
The phenolic hydroxyl groups at the C1 and C3 positions are primary sites for chemical modification. Their acidic nature and the nucleophilicity of the corresponding phenoxide ions allow for reactions such as alkylation and acylation.
Alkylation: The hydroxyl groups can be converted to ethers through reactions like the Williamson ether synthesis. This typically involves deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide, which is then treated with an alkylating agent (e.g., alkyl halide, dialkyl sulfate). This modification is crucial for altering the solubility and electronic properties of the molecule. While specific studies on 1,3-dihydroxy-12H-benzo[b]xanthen-12-one are not widely documented, the reactivity is analogous to that of other 1,3-dihydroxyaromatic compounds like resorcinol (B1680541).
Acylation: Ester derivatives can be readily prepared by reacting the hydroxyl groups with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). Another important modification is the formation of carbonates. For instance, resorcinol derivatives can be converted to biscarbonates by reacting them with an alkyl haloformate, such as methyl chloroformate, in a basic aqueous solution. google.com This type of reaction protects the hydroxyl groups and can influence subsequent reactions on the aromatic core. google.com
| Reaction Type | Reagents | Product Type | Purpose |
| O-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Ether | Modify solubility, Electronic properties |
| O-Acylation | Acyl Chloride/Anhydride (B1165640), Base | Ester | Prodrug synthesis, Protection |
| Carbonate Formation | Alkyl Haloformate, Base | Carbonate | Protecting group, Modify reactivity |
Functionalization of the Benzo[b]xanthen-12-one Core
The aromatic rings of the benzo[b]xanthen-12-one scaffold are susceptible to electrophilic aromatic substitution, particularly the resorcinol ring, which is highly activated by the two hydroxyl groups.
Nitration: The electron-donating hydroxyl groups strongly direct electrophiles to the ortho and para positions. For the 1,3-dihydroxy moiety, the C2 and C4 positions are highly activated. Indeed, the existence of 1,3-dihydroxy-2-nitro-12H-benzo[b]xanthen-12-one confirms that nitration occurs selectively at the C2 position, which is sterically accessible and electronically favored. chemspider.com The traditional method for nitrating similar phenolic compounds often involves protecting the hydroxyls as esters or carbonates before introducing a nitrating agent like nitric acid to achieve controlled substitution and prevent oxidative side reactions. google.com
Formylation: The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. wikipedia.orgorganic-chemistry.orgchemistrysteps.com The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com Phenols and their ethers are excellent substrates for this transformation. wikipedia.orgsciencemadness.org Given the high electron density of the resorcinol ring in the target molecule, it is expected to undergo formylation readily, likely at the C2 or C4 position, to yield the corresponding aromatic aldehyde.
| Reaction | Reagents | Expected Product | Notes |
| Nitration | Nitric Acid / Sulfuric Acid | 1,3-Dihydroxy-2-nitro-12H-benzo[b]xanthen-12-one | Product is a known compound. chemspider.com OH groups are strongly activating and o,p-directing. |
| Formylation | DMF, POCl₃, then H₂O | 2-Formyl- or 4-Formyl-1,3-dihydroxy-12H-benzo[b]xanthen-12-one | Highly probable reaction for electron-rich phenolic rings. wikipedia.orgchemistrysteps.com |
Cycloaddition Reactions and Formation of Fused Systems
Cycloaddition reactions provide a powerful route for constructing complex cyclic and heterocyclic systems. While the aromatic nature of the benzo[b]xanthen-12-one core makes it generally unreactive in standard cycloadditions, specific parts of the molecule or its derivatives can participate in such transformations.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. libretexts.orgyoutube.com In this context, the xanthenone moiety itself contains dienophilic C=C bonds. Quinones, which share a structural feature with the α,β-unsaturated ketone system in the xanthenone, are known to act as effective dienophiles in Diels-Alder reactions, a principle that has been applied in the total synthesis of numerous natural products. nih.gov This suggests that the C=C bond within the pyrone ring of the benzo[b]xanthen-12-one could potentially react with a suitable electron-rich diene.
Furthermore, derivatives of the core structure can be used to build fused heterocyclic systems. For example, the pericyclic cycloaddition of Schiff bases (formed from an amine derivative) with anhydrides like maleic anhydride is a known method for synthesizing seven-membered oxazepine rings. scirp.orgresearchgate.net Applying this logic, a suitably functionalized derivative of this compound could serve as a scaffold for the construction of novel fused heterocyclic structures.
| Cycloaddition Type | Potential Reactant | Potential Partner | Potential Product |
| [4+2] Diels-Alder | Xanthenone C=C bond (Dienophile) | Electron-rich Diene | Fused cyclohexene (B86901) derivative |
| [2+2] Cycloaddition | Schiff base derivative | Maleic Anhydride | Fused oxazepine ring system |
Oxidative and Reductive Transformations of the Xanthenone Moiety
The xanthenone core possesses multiple sites that can undergo oxidation or reduction. The primary targets for these transformations are the ketone carbonyl group and the various C=C bonds within the ring system.
Reduction: Catalytic hydrogenation is a versatile method for the reduction of aromatic and heterocyclic systems. tcichemicals.com Using catalysts such as palladium on carbon (Pd/C) or platinum oxide under a hydrogen atmosphere, it is possible to selectively reduce the C=C bonds of the xanthenone core. For example, the hydrogenation of benzothiophene (B83047) over a palladium sulfide (B99878) catalyst yields 2,3-dihydrobenzothiophene, suggesting a similar selective reduction of the pyrone ring in the benzo[b]xanthen-12-one is feasible. researchgate.net The ketone at C12 can also be reduced to a secondary alcohol (a xanthenol) using hydride reagents like sodium borohydride (B1222165) (NaBH₄), which would typically not affect the aromatic C=C bonds.
Oxidation: The phenolic rings are susceptible to oxidation, which can lead to the formation of quinone-like structures, although this often requires forcing conditions that may lead to ring-opening or decomposition. The C12 ketone itself is at a high oxidation state and is generally resistant to further oxidation without degradation of the molecule.
| Transformation | Reagents | Target Site | Product |
| Catalytic Hydrogenation | H₂, Pd/C | C=C bonds of the heterocyclic core | Dihydro- or tetrahydro-benzo[b]xanthen-12-one |
| Hydride Reduction | NaBH₄ | C12 Carbonyl | 1,3-Dihydroxy-12H-benzo[b]xanthen-12-ol |
Reactions Involving Quinone Methide Intermediates
Quinone methides (QMs) are highly reactive intermediates that can be generated from phenolic compounds and are implicated in the biological activity and toxicity of many natural products. nih.govgrantome.com They are typically formed through the oxidation of phenols bearing an alkyl substituent or through the elimination of a leaving group from a benzylic position. nih.gov
While this compound does not possess the typical precursor structure for direct QM formation, its phenolic nature makes it a candidate for generating related reactive intermediates. For example, enzymatic or chemical oxidation of the resorcinol moiety could lead to an ortho-quinone, which, under certain conditions, might isomerize to a para-quinone methide, as has been proposed for natural flavonoids like quercetin. nih.gov
Alternatively, photochemical methods can be employed. Irradiation of modified phenols or peptides containing tyrosine derivatives has been shown to generate QMs, which can then be trapped by nucleophiles. rsc.org It is plausible that a suitably derivatized form of this compound, for instance, one containing a photolabile group attached to the aromatic ring, could be induced to form a quinone methide intermediate upon electronic excitation. These transient species are powerful electrophiles that readily react with biological nucleophiles, a reactivity that is often linked to the bioactivity of their parent compounds.
Biological Activities and Mechanistic Investigations Non Clinical Focus
Exploration of Enzyme Inhibition Activities
The broader class of xanthone (B1684191) derivatives, to which 1,3-dihydroxy-12H-benzo[b]xanthen-12-one belongs, has been recognized for a wide array of biological activities, including the inhibition of several key enzymes. mdpi.comnih.gov While specific studies on this compound for each of the following enzyme targets are not extensively detailed in publicly available research, the general activities of the xanthone structural class provide a basis for understanding its potential biological profile.
Topoisomerase I and II Inhibition Mechanisms
Topoisomerases are crucial enzymes in the management of DNA topology, playing a vital role in processes such as replication, transcription, and chromosome segregation. nih.gov The inhibition of these enzymes is a key mechanism for a number of anticancer drugs. nih.gov The xanthone scaffold is known to be a "privileged structure" in medicinal chemistry, and various derivatives have been investigated as inhibitors of both topoisomerase I and II. mdpi.comnih.gov The anticancer activity of many xanthones is, in part, attributed to their ability to inhibit these enzymes. mdpi.comnih.gov For instance, studies on novel xanthone-polyamine conjugates have demonstrated potent inhibition of topoisomerase IIα. nih.gov These derivatives are thought to interfere with the enzyme's function by blocking the ability of DNA to stimulate ATP hydrolysis, rather than acting at the ATPase site itself. nih.gov While these findings relate to the broader class of xanthones, they suggest a potential mechanism of action for this compound that warrants further specific investigation.
α-Glucosidase Inhibition
α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the intestine. Its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling post-meal blood glucose levels. berkeley.edunih.gov A comprehensive review of over 280 natural and synthetic xanthone derivatives has highlighted their potential as α-glucosidase inhibitors. berkeley.edunih.gov The structure-activity relationship studies within the xanthone class suggest that the type, number, and position of functional groups on the xanthone core are critical for their inhibitory activity. berkeley.edunih.gov Although direct studies on this compound are not specified in this context, the extensive research on related xanthones as α-glucosidase inhibitors points to a possible, yet unconfirmed, activity for this compound. berkeley.edunih.gov
Aromatase Activity Modulation
Aromatase is a key enzyme in the biosynthesis of estrogens and is a significant target in the treatment of hormone-dependent breast cancer. nih.govnih.gov The inhibition of aromatase by certain compounds can reduce estrogen levels, thereby impeding the growth of estrogen-receptor-positive tumors. nih.gov The xanthone class of compounds has been identified as a source of aromatase inhibitors. nih.govnih.gov For example, several xanthones isolated from the pericarp of Garcinia mangostana (mangosteen) have demonstrated dose-dependent inhibitory activity against aromatase in both noncellular and cell-based assays. nih.gov While this highlights the potential of the xanthone scaffold to modulate aromatase activity, specific studies on this compound are required to confirm this effect.
Quinone Oxidoreductase (NQO1) Activation
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that plays a role in cellular protection against oxidative stress by catalyzing the two-electron reduction of quinones. nih.govjapsonline.com The activation of NQO1 can be a therapeutic strategy, and certain compounds are known to induce its activity. nih.gov Some natural and synthetic xanthone derivatives have been evaluated for their ability to modulate the Nrf2 signaling pathway, which regulates the expression of antioxidant enzymes like NQO1. mdpi.com For instance, studies on inflamed human macrophages have shown that certain xanthone derivatives can activate Nrf2 nuclear translocation, a key step in the activation of NQO1. mdpi.com While these findings are promising for the xanthone class, direct evidence of NQO1 activation by this compound is not currently available in the scientific literature.
Interaction with Biomolecules
The interaction of small molecules with fundamental biological macromolecules like DNA is a cornerstone of pharmacology. The planar aromatic structure of this compound makes it a candidate for such interactions.
DNA Binding Mechanisms: Intercalation and Structural Perturbations
Research has directly investigated the interaction of this compound with calf thymus DNA (ct-DNA), revealing a distinct binding mechanism. jst.go.jp Spectroscopic studies, including absorption and fluorescence spectroscopy, along with circular dichroism and viscosity measurements, have provided evidence for an intercalative binding mode. jst.go.jp Intercalation involves the insertion of the planar xanthone ring system between the base pairs of the DNA double helix. jst.go.jp This mode of binding is known to cause structural perturbations to the DNA, which can interfere with DNA replication and transcription, forming the basis of the cytotoxic activity of many compounds. jst.go.jp
The binding affinity of this compound to ct-DNA has been quantified, with a binding constant (Kb) determined to be 1.02 × 105 M-1. jst.go.jp This indicates a strong interaction with DNA. In comparative studies, this linearly fused benzoxanthone exhibited a higher DNA binding affinity than its angularly fused isomer, 9,11-dihydroxy-12H-benzo[a]xanthen-12-one. jst.go.jp
Table 1: DNA Binding Characteristics of this compound
| Compound | Binding Mode | Binding Constant (Kb) (M-1) |
| This compound | Intercalation | 1.02 × 105 |
Further evidence for the intercalative binding comes from viscosity measurements. jst.go.jp Intercalating agents are known to increase the viscosity of a DNA solution by lengthening the double helix as they insert between the base pairs. jst.go.jp Circular dichroism spectroscopy also supports this binding model, showing changes in the DNA spectrum upon interaction with the compound, which are characteristic of structural perturbations induced by intercalation. jst.go.jp
Protein-Ligand Interaction Studies (General)
While direct protein-ligand interaction studies for this compound are not extensively documented, research on structurally related xanthone derivatives provides insights into potential molecular targets. For instance, studies on 1,3-dihydroxyxanthone Mannich base derivatives have demonstrated their ability to interact with cholinesterases. nih.gov Enzyme kinetic analysis and molecular docking studies of these analogs suggest a mixed-type inhibition, indicating that they likely bind to both the active site and the peripheral anionic site of these enzymes. nih.gov This dual binding capability is a noteworthy characteristic that could inform future investigations into the protein interactions of this compound.
Cellular Effects in In Vitro Models (Excluding Clinical Human Data)
Cell Proliferation Modulation in Cell Lines
The benzo[b]xanthene scaffold is a core structure in compounds that have demonstrated significant antiproliferative effects across various cancer cell lines. While specific data for this compound is limited, studies on related benzo[b]phenothiazine-6,11-diones and their analogs have shown potent activity against human cervical cancer (HeLa) cells. nih.gov For example, certain 2,3-bis-arylsulfanyl- nih.govnih.govnaphthoquinones, which are structurally related, were identified as having the most potent antiproliferative and cell-killing abilities in this cell line. nih.gov
Furthermore, novel 12(H)-quino[3,4-b] nih.govnih.govbenzothiazine derivatives, which are also structurally analogous, have exhibited in vitro antiproliferative activity against SNB-19 (glioblastoma) and C-32 (amelanotic melanoma) cancer cell lines. nih.gov The introduction of aminoalkyl substituents at the thiazine (B8601807) nitrogen atom in these compounds was found to enhance their activity against both cell lines. nih.gov These findings suggest that the core benzo[b]xanthene structure is a promising framework for the development of novel antiproliferative agents.
Table 1: Antiproliferative Activity of Related Benzo[b]xanthene Analogs
| Compound Class | Cell Line(s) | Observed Effect |
| 12H-Benzo[b]phenothiazine-6,11-diones and analogs | HeLa | Potent antiproliferative and cell killing ability nih.gov |
| 12(H)-Quino[3,4-b] nih.govnih.govbenzothiazine derivatives | SNB-19, C-32 | Antiproliferative activity nih.gov |
Apoptosis Induction in Cellular Systems
The induction of apoptosis is a key mechanism for many anticancer agents. Research into benzo[b]thiophene derivatives, which share structural similarities with the benzo[b]xanthene core, has provided evidence of apoptosis induction in breast cancer cell lines. For instance, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been shown to induce apoptosis in MCF-7 cells, with flow cytometric analysis confirming a significant reduction in cell viability. nih.gov
Similarly, a new benzo nih.govmdpi.comoxepino[3,2-b]pyridine derivative demonstrated the ability to induce both early and late apoptosis in canine mammary cancer cell lines. mdpi.com The pro-apoptotic effects were associated with the upregulation of TP53 and BAX gene expression, alongside the downregulation of the anti-apoptotic gene BCL-2. mdpi.com These findings highlight the potential for compounds containing the benzo[b]xanthene scaffold to trigger programmed cell death in cancer cells.
Antifungal Mechanisms at the Cellular Level
The antifungal properties of compounds related to this compound have been noted. Specifically, a series of 2-chloro-3-arylsulfanyl- nih.govnih.govnaphthoquinones and 12H-benzo[b]phenothiazine-6,11-diones were evaluated for their antifungal activities. nih.gov One compound, in particular, exhibited potent in vitro antifungal activity against Sporothrix schenckii and Trichophyton mentagrophytes, with its efficacy being comparable to or greater than the clinically used antifungal drugs Fluconazole and Amphotericin-B, respectively. nih.gov The general mechanisms of antifungal action often involve the disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis.
Antioxidant Effects and Related Cellular Pathways
Xanthene derivatives are recognized for their antioxidant properties. ijcrt.org While direct studies on this compound are pending, research on other heterocyclic compounds provides a basis for understanding potential mechanisms. For example, garlic saponins (B1172615) have been shown to protect PC12 cells from hypoxia-induced damage through their antioxidant effects. nih.gov This protection was linked to the upregulation of catalase expression and activity and a decrease in the expression and nuclear distribution of p65, suggesting an influence on redox-sensitive signaling pathways. nih.gov Phenothiazines, which are structurally related to the benzo[b]xanthene core, have also been reported to possess antioxidant activities. nih.gov
Anti-Inflammatory Effects at the Molecular and Cellular Level
The anti-inflammatory potential of xanthenes and related structures is an area of active investigation. researchgate.net Studies on novel 1,3-benzothiazinone derivatives have demonstrated their ability to inhibit the production of nitric oxide and TNF-α in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.gov These compounds also down-regulated COX-2 and increased the production of the anti-inflammatory cytokine IL-10. nih.gov Mechanistically, a key compound was found to significantly inhibit the phosphorylation of NF-κB and STAT3 in LPS-induced RAW264.7 cells. nih.gov Furthermore, various 1,5-benzodiazepine derivatives have shown significant anti-inflammatory activity in carrageenan-induced rat paw edema models. researchgate.net These findings suggest that the anti-inflammatory actions of such compounds are mediated through the modulation of key inflammatory pathways and signaling molecules.
Antimicrobial Properties against Microorganisms
While research specifically detailing the antimicrobial profile of this compound is not extensively available in the reviewed scientific literature, the broader class of compounds to which it belongs, xanthones and their derivatives, has been the subject of numerous antimicrobial investigations. nih.govrsc.orgnih.gov The dibenzo-γ-pyrone scaffold of xanthones is a recurring motif in natural products that exhibit a wide range of pharmacological activities, including antimicrobial effects. nih.gov
Studies on various plant-derived and synthetic xanthones have demonstrated their potential to inhibit the growth of a spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govnih.govsrce.hr The antimicrobial activity is often influenced by the nature and position of substituents on the xanthenone core. srce.hr For instance, the presence of hydroxyl and methoxy (B1213986) groups, as are present in the subject compound, has been noted in several active antimicrobial xanthone derivatives. srce.hr
Research into synthetic xanthenone derivatives has revealed that substitutions at various positions can significantly impact their antimicrobial efficacy. For example, certain amino-substituted xanthenones and their pyrazole-fused counterparts have been synthesized and evaluated for their biological activities. nih.gov While the primary focus of that particular study was on anticancer properties, it highlights the chemical tractability of the benzo[b]xanthenone scaffold for creating diverse derivatives for biological screening.
The general findings for the xanthenone class of compounds suggest that they can act against bacteria and fungi through various mechanisms, which may include the disruption of microbial cell membranes. srce.hr
The following table summarizes the antimicrobial activities of several xanthenone derivatives, illustrating the potential of this class of compounds. It is important to note that these data are for related compounds and not for this compound itself.
| Compound/Derivative | Microorganism | Activity/MIC | Reference |
| 9-(2-methoxyphenyl)-2,6,7-trihydroxyxanthen-3-one | Candida albicans, Saccharomyces cerevisiae | MIC: 22.3 µM | srce.hr |
| Non-substituted xanthen-3-one | Escherichia coli | Good activity | srce.hr |
| α-Mangostin | Staphylococcus aureus (including MRSA) | MIC: 0.5–1 µg/ml | nih.gov |
| 1,2-dihydroxyxanthone | Various fungal strains | Active | nih.gov |
| 2-(3-(Allylamino)propoxy)-9H-xanthen-9-one hydrochloride | Various fungal species, Staphylococcus aureus, Escherichia coli, Enterococcus faecalis | Active | nih.gov |
| 6-chloro-2-methyl-9H-xanthen-9-one derivatives | Yeasts and dermatophytes | Significant efficacy | nih.gov |
These findings for the broader xanthenone family underscore the potential of this compound as a subject for future antimicrobial research. However, without direct experimental data, its specific activity against any particular microorganism remains speculative.
Computational and Theoretical Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical equations that link the chemical structure of a compound to its biological activity. researchgate.net For compounds like 1,3-dihydroxy-12H-benzo[b]xanthen-12-one, QSAR models are invaluable for predicting potential therapeutic effects and prioritizing derivatives for synthesis and testing.
Detailed research findings from studies on the broader class of xanthene and xanthone (B1684191) derivatives demonstrate the utility of this approach. For instance, QSAR studies have been successfully applied to design novel anti-tuberculosis agents based on the xanthone scaffold. nih.gov In these studies, molecular descriptors (physicochemical properties derived from the molecular structure) are calculated and correlated with experimental bioactivity data, such as the minimum inhibitory concentration (MIC), using statistical methods like multi-linear regression (MLR). nih.gov
A typical QSAR study involves:
Training and Test Sets: A dataset of compounds with known activities is divided into a training set (to build the model) and a test set (to validate its predictive power).
Descriptor Calculation: Quantum chemical methods, like the Austin Model 1 (AM1), are used to calculate descriptors. nih.gov
Model Generation and Validation: Statistical methods generate a mathematical model. The robustness of these models is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (R²pred). nih.gov For example, a 3D-QSAR model for xanthene derivatives against HeLa cancer cells showed strong statistical results with an R² of 0.951 and a Q² of 0.830. nih.gov The Predicted Residual Sum of Squares (PRESS) is another key metric, with lower values indicating better predictive ability. nih.gov
| QSAR Model Type | R² (Coefficient of Determination) | Q² (Cross-validated R²) | R²pred (Predictive R²) |
|---|---|---|---|
| 2D-QSAR | 0.741 | 0.792 | 0.875 |
| 3D-QSAR | 0.951 | 0.830 | 0.769 |
These models help identify key molecular features—such as specific functional groups or electronic properties—that are crucial for bioactivity, thereby guiding the rational design of more potent analogs of this compound.
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can determine its optimized geometry, electronic properties, and reactivity. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G**. nih.gov
Key properties calculated using DFT include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, hardness, and softness are calculated from the HOMO and LUMO energies to predict how the molecule will interact in a chemical reaction. nih.gov
Electrostatic Potential (ESP): The ESP map reveals the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding intermolecular interactions.
| Descriptor | Significance |
|---|---|
| E-HOMO (Highest Occupied Molecular Orbital Energy) | Indicates the ability to donate an electron. |
| E-LUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability to accept an electron. |
| Energy Gap (ΔE) | Reflects chemical reactivity and stability. |
| Ionization Potential (I) | The energy required to remove an electron. |
| Electron Affinity (A) | The energy released when an electron is added. |
| Global Hardness (η) | Measures resistance to change in electron distribution. |
These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which underpins its behavior in biological systems. For instance, DFT has been used to study the electronic properties and charge transport characteristics of related benzo[b]dithiophene-dione derivatives. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is essential for identifying potential biological targets and elucidating the mechanism of action at a molecular level.
The process involves:
Target Identification: A specific protein receptor is chosen based on a therapeutic hypothesis. For example, in the context of anti-tuberculosis drug design, the enzyme KasA is a known target for xanthone derivatives. nih.gov
Docking Simulation: The ligand is placed in the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity, often expressed as a binding energy in kcal/mol.
Interaction Analysis: The resulting complex is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide insights into the dynamic nature of the binding and can confirm the stability of the interactions predicted by docking. nih.gov Studies on related flavone (B191248) derivatives have used MD to prove the stability of ligand-protein complexes with targets like the human estrogen receptor alpha. nih.gov
| Compound Class | Protein Target | Example Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Flavone Derivatives | Estrogen Receptor-α (ER-α) | -10.14 | Not specified |
| Flavone Derivatives | Epidermal Growth Factor Receptor (EGFR) | -8.79 | Not specified |
| Benzodiazepines | GABA-A Receptor | Not specified | Hydrophobic and polar functions |
Conformation Analysis and Stability Studies
Quantum chemical methods like DFT are employed to calculate the energies of different possible conformers. researchgate.net The structure with the lowest energy corresponds to the most stable conformation. This analysis is crucial because the specific 3D shape of a molecule dictates how it fits into a protein's binding site, directly influencing its biological activity. Crystal packing information, when available from X-ray crystallography, can be used in conjunction with DFT calculations to understand intermolecular interactions and stability in the solid state. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. This is particularly useful for confirming the structure of newly synthesized compounds or for identifying unknown substances. DFT calculations are a primary tool for predicting ¹H and ¹³C NMR spectra. nih.gov
The accuracy of these predictions has improved significantly, with modern methods achieving high levels of agreement with experimental data. For example, recent studies on complex organic molecules report Mean Absolute Errors (MAEs) of less than 0.2 ppm for ¹H shifts and around 1.2-2.0 ppm for ¹³C shifts. nih.govarxiv.org These calculations often consider different possible conformers to achieve higher accuracy. nih.gov Comparing the computationally predicted spectrum with the experimentally measured one serves as a powerful tool for structural verification. nih.gov
| Nucleus | Reported Mean Absolute Error (MAE) |
|---|---|
| ¹H | < 0.21 ppm |
| ¹³C | < 2.0 ppm |
Future Research Directions and Outlook
Development of Advanced Synthetic Strategies for Complex Analogues
The future synthesis of analogues of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one will likely move beyond traditional methods towards more efficient, sustainable, and complex molecular architectures. While established methods involve the condensation of precursors like β-naphthols and aldehydes, often under acidic conditions, advanced strategies are required to achieve greater structural diversity and control. mdpi.com
Future synthetic research should focus on:
Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry of substituted analogues, which is crucial for optimizing interactions with biological targets.
Combinatorial Chemistry: Employing high-throughput combinatorial synthesis to generate large libraries of diverse benzo[b]xanthen-12-one derivatives. This would accelerate the discovery of compounds with enhanced properties.
Green Chemistry Approaches: Utilizing environmentally benign catalysts and solvent-free conditions, such as ultrasound-promoted synthesis, to reduce the environmental impact of synthetic processes. researchgate.net The use of reusable catalysts like silica-supported tungstic acid or bleaching earth clay represents a step in this direction. mdpi.comresearchgate.net
Late-Stage Functionalization: Creating methodologies for the selective modification of the benzo[b]xanthen-12-one core at a late stage. This would allow for the rapid diversification of lead compounds, enabling fine-tuning of their biological or material properties. Palladium-catalyzed cross-coupling reactions on halogenated derivatives are a promising avenue for such modifications. rsc.org
| Synthetic Strategy | Objective | Potential Advantage |
| Asymmetric Catalysis | Control stereochemistry | Enhanced target specificity and potency |
| Combinatorial Synthesis | Generate diverse libraries | High-throughput screening and SAR studies |
| Green Chemistry | Sustainable processes | Reduced waste and environmental impact researchgate.net |
| Late-Stage Functionalization | Rapid diversification | Efficient optimization of lead compounds rsc.org |
Elucidation of Undiscovered Bioactivity Mechanisms at the Molecular Level
While the broader class of benzoxanthenes is known to possess a range of biological activities, the specific molecular mechanisms of this compound are largely unexplored. Initial studies on related benzo[b]xanthene derivatives have shown inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione (B108866) S-transferase (GST). researchgate.net
Future research must aim to:
Identify Primary Targets: Utilize advanced chemical biology techniques, such as affinity chromatography, activity-based protein profiling (ABPP), and thermal proteome profiling (TPP), to identify the direct molecular targets within the cell.
Clarify Mechanism of Action: Once targets are identified, detailed biochemical and biophysical assays are needed to understand the mode of interaction (e.g., competitive vs. non-competitive inhibition, allosteric modulation). For instance, related compounds were found to interact with the catalytic active site of AChE and BChE. researchgate.net
Investigate Downstream Pathways: Employ transcriptomics (RNA-seq) and proteomics to analyze how the interaction of the compound with its target(s) affects global gene expression and protein networks, revealing the downstream cellular pathways involved in its bioactivity.
Differentiate from Similar Scaffolds: Although the name "benzo[b]xanthen-12-one" may evoke comparisons to other pharmacological classes like benzodiazepines due to the "benzo" prefix, their core structures and mechanisms are distinct. Benzodiazepines act as positive allosteric modulators of the GABA-A receptor, a ligand-gated chloride channel, to produce their calming effects. nih.govnih.gov Future research should confirm the unique mechanistic pathways of benzo[b]xanthen-12-ones to avoid any classification ambiguity.
| Research Approach | Goal | Example Technique |
| Target Identification | Find direct binding partners | Activity-Based Protein Profiling (ABPP) |
| Mechanistic Studies | Understand the mode of interaction | Enzyme kinetics, X-ray crystallography |
| Pathway Analysis | Map downstream cellular effects | RNA-sequencing, Proteomics |
| Mechanistic Differentiation | Distinguish from other drug classes | Receptor binding assays nih.govnih.gov |
Rational Design of Next-Generation Benzo[b]xanthen-12-one Based Probes
The inherent fluorescence and conjugated ring system of the benzo[b]xanthene scaffold make it an attractive candidate for the development of molecular probes. mdpi.com The rational design of next-generation probes based on the this compound structure is a promising area of research. nih.gov
Key directions include:
Target-Specific Fluorescent Probes: Modifying the scaffold with specific recognition moieties (e.g., chelators for metal ions, ligands for specific proteins) to create turn-on or ratiometric fluorescent probes. The design would focus on modulating the electronic properties of the xanthene core upon binding to the analyte.
Probes for Cellular Environments: Engineering derivatives whose photophysical properties (e.g., fluorescence lifetime, emission wavelength) are sensitive to changes in the cellular microenvironment, such as pH, viscosity, or redox state.
Theranostic Probes: Integrating both a diagnostic (imaging) and a therapeutic function into a single molecule. A benzo[b]xanthen-12-one analogue could be designed to fluoresce upon reaching its target tissue and simultaneously exert a therapeutic effect, such as through photodynamic activity.
Exploration of Novel Applications in Materials Science (e.g., Dyes, Photodynamic Applications)
The unique photophysical properties of the extended aromatic system in benzo[b]xanthen-12-ones suggest significant potential in materials science, extending beyond biological applications.
Advanced Dyes and Pigments: The benzo[b]xanthene core is a chromophore that can be chemically modified to tune its absorption and emission spectra across the visible and near-infrared regions. researchgate.netresearchgate.net Future work could focus on creating novel, highly stable dyes for applications in textiles, organic light-emitting diodes (OLEDs), and as components in solar cells.
Photodynamic Therapy (PDT) Agents: Xanthene derivatives are known photosensitizers capable of generating reactive oxygen species (ROS) upon light activation, which can be harnessed for anticancer and antimicrobial therapies. nih.govnih.gov Research into this compound analogues should investigate their efficiency as photosensitizers, particularly their ability to absorb light in the phototherapeutic window (600-800 nm). nih.gov Encapsulating these compounds in nanocarriers could improve their specificity and reduce off-target toxicity. nih.gov
| Application Area | Desired Property | Research Focus |
| Organic Dyes | Tunable color, high stability | Synthesis of derivatives with varied substituents researchgate.net |
| Photodynamic Therapy | High ROS quantum yield, NIR absorption | Evaluation of phototoxicity and cellular uptake nih.govnih.gov |
| Luminescent Sensors | Environment-sensitive fluorescence | Design of probes for specific analytes mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Benzo[b]xanthen-12-one Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new molecules. ulster.ac.uk Integrating these computational tools into the research of this compound can significantly accelerate progress.
Future applications include:
Predictive Modeling: Using ML models like deep neural networks (DNN) and random forests to predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of virtual libraries of benzo[b]xanthen-12-one analogues. researchgate.net This allows for the in-silico screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis. ulster.ac.ukresearchgate.net
De Novo Design: Employing generative AI models to design entirely new benzo[b]xanthen-12-one derivatives with optimized properties. These models can learn the underlying rules of chemical structure and desired activity to propose novel molecules that are more likely to succeed.
Structure-Activity Relationship (SAR) Analysis: Applying ML algorithms to analyze large datasets from combinatorial synthesis and screening to identify complex SAR patterns that may not be apparent to human researchers. This can guide the rational design of more potent and selective compounds.
Image Analysis: Using AI for the high-throughput analysis of imaging data from microscopy, which can be used to assess the subcellular localization and phenotypic effects of newly synthesized probes or therapeutic agents.
| AI/ML Application | Purpose | Expected Outcome |
| Predictive ADMET Modeling | Screen virtual compounds for drug-likeness | Reduced failure rate in later development stages researchgate.net |
| Generative Molecular Design | Create novel analogues with desired properties | Accelerated discovery of lead compounds |
| SAR Analysis | Identify key structural features for activity | More efficient optimization of compound potency and selectivity |
| Bioimage Analysis | Automate assessment of cellular effects | High-throughput quantification of compound activity |
Q & A
Q. What are the optimal synthetic routes for preparing 1,3-dihydroxy-12H-benzo[b]xanthen-12-one?
The compound is synthesized via condensation of 3-hydroxy-2-naphthalenecarboxylic acid with phloroglucinol (1,3,5-trihydroxybenzene) using anhydrous ZnCl₂ and PCl₃ as condensing agents, yielding ~35% efficiency . Alternative methods employ microwave-assisted protocols or solvent-free conditions with heteropoly acids (e.g., 12-tungstophosphoric acid) to improve reaction times and yields (up to 85%) .
Q. How can the purity and structural integrity of synthesized this compound be confirmed?
Analytical validation typically involves:
- NMR (¹H/¹³C) to verify aromatic proton environments and hydroxyl groups.
- IR spectroscopy to confirm carbonyl (C=O) stretching (~1626 cm⁻¹) and phenolic O–H bands (~3326 cm⁻¹) .
- Mass spectrometry (ESI-MS) to validate molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray crystallography (using SHELXL ) for absolute configuration determination, particularly for derivatives .
Q. What are the key pharmacological properties of this compound?
this compound exhibits intercalative DNA binding (binding constant K ~10⁴ M⁻¹) and selective cytotoxicity against tumor cell lines (e.g., HeLa, IC₅₀ ~15 μM; HepG2, IC₅₀ ~20 μM) while sparing normal liver cells (L02, IC₅₀ >100 μM) . These effects are attributed to its planar aromatic system, which facilitates DNA interaction .
Advanced Research Questions
Q. How do structural modifications (e.g., alkylation, Claisen rearrangement) influence bioactivity?
- Alkylation with α,ω-dibromoalkanes introduces side chains, enhancing lipophilicity and cellular uptake .
- Claisen rearrangement of intermediates (e.g., 3-chloro-3-methyl-1-butyne derivatives) generates fused pyran rings, altering DNA-binding affinity and cytotoxicity . Derivatives like benzo[b]pyrano[2,3-i]xanthen-6-ones show improved antitumor activity compared to the parent compound .
Q. What methodologies resolve contradictions in reported DNA-binding constants?
Discrepancies in binding data (e.g., K values varying by orders of magnitude) arise from experimental conditions (pH, ionic strength). To address this:
- Use multi-technique validation (UV-Vis, fluorescence quenching, circular dichroism, viscosity measurements) .
- Standardize buffer systems (e.g., Tris-HCl, pH 7.4) and control temperature (25°C) to minimize variability .
Q. How can reaction efficiency be improved for large-scale synthesis?
- Task-specific ionic liquids (e.g., [NMP]H₂PO₄) enable recyclable, solvent-free reactions with >90% yield .
- Microwave irradiation reduces reaction times (e.g., from 6 hours to 30 minutes) while maintaining regioselectivity .
Q. What advanced techniques elucidate conformational dynamics in derivatives?
- Single-crystal X-ray diffraction reveals boat-shaped pyran and envelope-like cyclohexanone conformations in derivatives (e.g., 12-(4-chlorophenyl)-9,9-dimethyl-8H-benzo[a]xanthen-11-one) .
- DFT calculations complement crystallographic data to model electronic transitions and stability .
Q. How can cytotoxic activity be evaluated with methodological rigor?
- Cell line panels : Test against tumor (HeLa, HepG2) and non-tumor (L02) lines to assess selectivity .
- Dose-response curves : Use triplicate experiments with 72-hour incubation and MTT assays to determine IC₅₀ values .
- Apoptosis assays : Annexin V/PI staining and caspase-3 activation studies confirm mechanism of action .
Methodological Best Practices
Q. How to ensure reproducibility in multi-component reactions?
Q. What strategies validate computational models for structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
